molecular formula C11H8O B031174 2-Naphthaldehyde CAS No. 66-99-9

2-Naphthaldehyde

Cat. No. B031174
CAS RN: 66-99-9
M. Wt: 156.18 g/mol
InChI Key: PJKVFARRVXDXAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Naphthaldehyde and its derivatives involves several green and efficient methodologies. For instance, 2-Ethoxy-1-naphthaldehyde can be synthesized from 2-naphthol through etherification and Vilsmeier reaction, highlighting an environmentally friendly approach with a high yield of 90.2% (Chen Yan-ming, 2012). Another method includes the atom-efficient and eco-friendly synthesis of amidoalkyl naphthols via multicomponent reactions catalyzed by P2O5, demonstrating advantages such as reduced reaction times and higher yields under mild conditions (G. Nandi et al., 2009).

Molecular Structure Analysis

2-Naphthaldehyde’s structure is central to its reactivity and applications. The molecule consists of a naphthalene core with an aldehyde functional group, which impacts its electronic and physical properties. The synthesis and structural elucidation of compounds like N, N'-Butylene-N, N'-Hexylenebis(2-Oxy-1-Naphthaldimine) shed light on the stereochemistry and bonding patterns within naphthaldehyde derivatives, emphasizing the impact of the aldehyde group on the molecule's overall behavior (T. Friščić et al., 1998).

Chemical Reactions and Properties

2-Naphthaldehyde undergoes various chemical reactions, leveraging its aldehyde group for functionalization and transformation into complex molecules. Techniques such as organo-selenium induced radical ring-opening and electrophilic cyclization enable the synthesis of 1-naphthaldehydes or 3-oxabicyclo[3.1.0]hexan-2-ols, showcasing the compound’s versatility (Maozhong Miao & Xian Huang*, 2009).

Scientific Research Applications

  • Sensor Development :

    • 2-Hydroxy-1-naphthaldehyde serves as a building block for developing fluorescent chemosensors, useful for detecting various cations, anions, and toxic species. This has applications in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).
    • Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde are precursors for various fluorescent chemosensors, and these compounds are also key precursors for commercially valuable compounds (Maher, 2018).
  • Materials Science :

    • Bis(2-hydroxy-1-naphthalenehydrato) metal complexes are used to produce ZnO and CdO nanoparticles, which are applicable in catalysis, materials synthesis, and biomedicine (Xaba, Moloto, & Moloto, 2016).
  • Biomedical Applications :

    • Schiff base ligands of 2HN derivatives serve as effective chemosensors for aluminum ions, offering a cost-effective and environmentally friendly approach for pollution monitoring (David, Prabakaran, & Nandhakumar, 2021).
    • Compounds derived from 2-naphthaldehyde show promising potential for the synthesis of novel antimicrobial agents (Issa, Khedr, & Rizk, 2008).
  • Environmental Monitoring :

    • 2-Naphthaldehyde-based fluorescent chemosensors can effectively detect aluminum ions in various solvents, presenting a reversible sensing mechanism (Sun et al., 2018).
  • Optical Applications :

    • Crystals of 2-Hydroxy-1-naphthaldehyde exhibit good optical transparency in the visible region and possess nonlinear optical properties, making them suitable for optical applications (Rajesh, Ananthi, & Vinitha, 2019).

Safety And Hazards

2-Naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, and the container should be kept tightly closed .

Relevant Papers Several papers have been published on 2-Naphthaldehyde. For instance, a paper titled “Conformational Landscape of Oxygen-Containing Naphthalene Derivatives” discusses the conformational landscape of four naphthalene-derivative molecules, including 1- and 2-hydroxynaphthalene and 1- and 2-naphthaldehyde . Another paper titled “Reversal of reaction type selectivity by Lewis acid coordination: the …” discusses the reaction of 1- and 2-naphthaldehyde with olefins .

properties

IUPAC Name

naphthalene-2-carbaldehyde
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InChI

InChI=1S/C11H8O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJKVFARRVXDXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8O
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DSSTOX Substance ID

DTXSID6075352
Record name 2-Naphthalenecarboxaldehyde
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Molecular Weight

156.18 g/mol
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Physical Description

Off-white to light yellow powder and chunks; [Acros Organics MSDS]
Record name 2-Naphthaldehyde
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Product Name

2-Naphthaldehyde

CAS RN

66-99-9
Record name 2-Naphthalenecarboxaldehyde
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Record name 2-Naphthaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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